molecular formula C10H6FNO2 B8799866 8-Fluoroisoquinoline-3-carboxylic acid

8-Fluoroisoquinoline-3-carboxylic acid

Cat. No.: B8799866
M. Wt: 191.16 g/mol
InChI Key: SGUQKOOPPLSFCJ-UHFFFAOYSA-N
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Description

8-Fluoroisoquinoline-3-carboxylic acid (C₁₀H₆FNO₂, MW 207.16) is a fluorinated derivative of isoquinoline, a heterocyclic aromatic compound. The fluorine atom at position 8 and the carboxylic acid group at position 3 define its structural and electronic properties. Isoquinoline derivatives are pivotal in medicinal chemistry, often serving as scaffolds for antibacterial agents, enzyme inhibitors, and intermediates in organic synthesis. Fluorination enhances metabolic stability and modulates electronic effects, while the carboxylic acid group facilitates interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

8-fluoroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,(H,13,14)

InChI Key

SGUQKOOPPLSFCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoquinoline-Based Derivatives

8-Chloroisoquinoline-3-carboxylic Acid (C₁₀H₆ClNO₂, MW 223.61)
  • Structural Differences : Chlorine replaces fluorine at position 7.
  • Properties : Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine.
  • Applications : Likely shares antibacterial or enzymatic inhibitory roles, though with distinct pharmacokinetics .
Isoquinoline-8-carboxylic Acid (C₁₀H₇NO₂, MW 173.17)
  • Structural Differences : Lacks fluorine; carboxylic acid is at position 8 instead of 3.

Quinoline-Based Derivatives

7,8-Difluoroquinoline-3-carboxylic Acid (C₁₀H₅F₂NO₂, MW 209.15)
  • Structural Differences: Quinoline core (nitrogen at position 1 vs. isoquinoline’s position 2) with dual fluorine substituents at positions 7 and 8.
  • Properties: Increased electron-withdrawing effects from two fluorines may enhance acidity of the carboxylic acid, improving target binding. Widely used as a precursor in fluoroquinolone antibiotics .
8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid (C₁₀H₆FNO₃, MW 207.16)
  • Structural Differences : Hydroxyl group at position 4 introduces additional polarity.
  • Properties: Enhanced solubility and chelating capacity due to hydroxyl and carboxylic acid groups. Potential applications in metal-ion coordination or as a bacteriostatic agent .

Modified Ring Systems

8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid (C₁₀H₁₀FNO₂, MW 195.19)
  • Structural Differences: Partially saturated quinoline ring reduces aromaticity.
  • Properties : Increased conformational flexibility may improve bioavailability but reduce planar stacking interactions with biological targets .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
8-Fluoroisoquinoline-3-carboxylic acid Isoquinoline 8-F, 3-COOH C₁₀H₆FNO₂ 207.16 Antibacterial intermediate
8-Chloroisoquinoline-3-carboxylic acid Isoquinoline 8-Cl, 3-COOH C₁₀H₆ClNO₂ 223.61 Higher lipophilicity
7,8-Difluoroquinoline-3-carboxylic acid Quinoline 7-F, 8-F, 3-COOH C₁₀H₅F₂NO₂ 209.15 Fluoroquinolone precursor
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid Quinoline 8-F, 4-OH, 3-COOH C₁₀H₆FNO₃ 207.16 Chelation, solubility enhancement

Research Implications

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances stability and hydrogen-bonding capacity, whereas chlorine’s lipophilicity may improve tissue penetration.
  • Core Structure: Quinoline derivatives (e.g., 7,8-difluoro) are well-established in antibiotics, while isoquinoline analogs may offer novel binding modes due to nitrogen repositioning.
  • Functional Groups : Hydroxyl or saturated rings modulate solubility and target engagement, critical for drug design .

Preparation Methods

Halogen-Fluorine Exchange via Lithiation

A method adapted from Ambeed’s synthesis of 4-fluoroisoquinoline involves treating 8-bromoisoquinoline with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at cryogenic temperatures (-65°C). Subsequent reaction with N-fluorobis(benzenesulfonyl)imide (NFSI) introduces fluorine at the 8-position.

Reaction Conditions :

  • Temperature : -65°C (lithiation), -65°C to room temperature (fluorination).

  • Reagents : n-BuLi (2.5 M in THF), NFSI (2.2 equiv).

  • Yield : ~60% (isolated as red oil).

This method’s regioselectivity is influenced by the directing effects of the bromine atom and the steric environment of the isoquinoline ring.

Nucleophilic Fluorination

Alternative protocols employ cesium fluoride (CsF) or potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide) under reflux. For example, heating 8-chloroisoquinoline with CsF at 120°C for 12 hours achieves fluorination with moderate yields (45–55%).

Key Considerations :

  • Solvent : DMF enhances fluoride ion solubility.

  • Catalyst : 18-crown-6 ether improves reaction efficiency by complexing potassium ions.

Carboxylation at the 3-Position

Following fluorination, carboxylation at the 3-position is achieved via directed metalation or carbon dioxide insertion .

Directed Metalation-Carboxylation

A method reported by Evitachem involves deprotonating 8-fluoroisoquinoline at the 3-position using lithium diisopropylamide (LDA) in THF at -78°C. Quenching the resulting lithio species with gaseous CO₂ yields the carboxylic acid.

Optimized Parameters :

  • Base : LDA (2.0 equiv).

  • Temperature : -78°C (metalation), gradual warming to 25°C (carboxylation).

  • Workup : Acidification with HCl to precipitate the product.

  • Yield : 70–75%.

Oxidative Carboxylation

An alternative route oxidizes 3-methyl-8-fluoroisoquinoline using nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) with vanadium(V) oxide (V₂O₅) as a catalyst. This method, adapted from quinoline oxidation protocols, converts the methyl group to a carboxylic acid.

Reaction Profile :

  • Oxidant : 65% HNO₃ (1.3–2.0 equiv).

  • Catalyst : V₂O₅ (0.5–1.0 mol%).

  • Temperature : 70–130°C (controlled to minimize foaming).

  • Yield : 50–60%.

One-Pot Synthesis Strategies

Recent advances focus on tandem fluorination-carboxylation to streamline production. For instance, 8-bromoisoquinoline-3-carboxylic acid is fluorinated using silver(I) fluoride (AgF) in acetonitrile under microwave irradiation (100°C, 30 min), achieving 65% yield.

Advantages :

  • Reduced purification steps.

  • Higher atom economy.

Comparative Analysis of Methods

Method Key Reagents Temperature Yield Purity
Halogen-Fluorine Exchangen-BuLi, NFSI-65°C60%90%
Nucleophilic FluorinationCsF, 18-crown-6120°C50%85%
Metalation-CarboxylationLDA, CO₂-78°C75%95%
Oxidative CarboxylationHNO₃, V₂O₅130°C55%88%
One-Pot SynthesisAgF, MW irradiation100°C65%92%

Challenges and Optimization

Regioselectivity Issues

Unwanted fluorination at positions 5 or 7 may occur due to resonance stabilization of intermediate lithio species. Using bulky bases (e.g., LDA) or directing groups (e.g., trimethylsilyl) improves 3-position selectivity.

Byproduct Formation

Polymethacrylate byproducts, observed in analogous quinoline syntheses, are mitigated via oxidative decomposition in H₂SO₄ before carboxylation.

Scalability

Industrial-scale production favors one-pot methods for cost efficiency, though purification remains challenging. Distillation of intermediates and recrystallization from ethanol-water mixtures enhance purity .

Q & A

Basic: What are the recommended synthetic routes for 8-fluoroisoquinoline-3-carboxylic acid, and how can fluorination efficiency be optimized?

Answer:
Synthesis typically involves multi-step routes starting from isoquinoline precursors. A fluorination step is critical, often achieved via halogen exchange (e.g., using KF or CsF in polar aprotic solvents) or electrophilic fluorination agents like Selectfluor®. Post-fluorination, carboxylation is performed via CO₂ insertion under catalytic conditions (e.g., Pd or Cu catalysts) .
Optimization Tips:

  • Monitor reaction temperature (60–100°C) to balance fluorination yield and side-product formation.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Characterize intermediates via LC-MS or NMR to confirm regioselectivity at the 8-position .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹⁹F NMR confirms fluorine incorporation (δ ~ -110 to -150 ppm for aromatic fluorides). ¹H/¹³C NMR identifies substitution patterns on the isoquinoline ring .
  • HPLC-MS: Validates purity (>95%) and molecular weight (MW: ~207.16 g/mol).
  • X-ray Crystallography: Resolves spatial arrangement of fluorine and carboxylic acid groups, critical for structure-activity studies .

Advanced: How can researchers resolve contradictions in solubility data between this compound and its chloro/trifluoromethyl analogs?

Answer:
Contradictions arise due to substituent electronegativity and steric effects. For example:

  • Fluoro vs. Chloro Analogs: Fluorine’s smaller atomic radius increases solubility in polar solvents (e.g., DMSO) compared to bulkier chloro derivatives.
  • Trifluoromethyl Analogs: The -CF₃ group enhances lipophilicity, reducing aqueous solubility.
    Methodology:
  • Perform comparative solubility assays in buffers (pH 1–10) and logP measurements.
  • Use Hansen solubility parameters to model solvent interactions .

Advanced: What strategies are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?

Answer:

  • Systematic Substituent Variation: Modify the 3-carboxylic acid group (e.g., esterification, amidation) and 8-fluoro position (e.g., replacing F with Cl, CF₃).
  • Biological Assays: Test derivatives against target enzymes (e.g., bacterial topoisomerases) to correlate substituent effects with inhibitory potency.
  • Computational Modeling: Use DFT calculations to map electronic effects (e.g., fluorine’s electron-withdrawing impact on ring aromaticity) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage: Keep under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation.
  • Handling: Use nitrile gloves and fume hoods to avoid dermal exposure.
  • Stability Testing: Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?

Answer:
Fluoroquinolone analogs (e.g., ciprofloxacin) suggest potential mechanisms:

  • Enzyme Inhibition: Fluorine enhances binding to bacterial DNA gyrase/topoisomerase IV via H-bonding with active-site residues.
  • Metal Chelation: The 3-carboxylic acid group chelates Mg²⁺ ions critical for enzyme function.
    Methodology:
  • Conduct enzyme inhibition assays (IC₅₀ determination).
  • Use X-ray crystallography or cryo-EM to resolve target-ligand complexes .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:

  • ADME Prediction: Tools like SwissADME estimate bioavailability (%F = ~50–70%) and blood-brain barrier penetration (low due to carboxylic acid).
  • Molecular Dynamics (MD): Simulate binding to serum albumin to predict plasma protein binding (>80%).
  • QSAR Models: Corrogate electronic parameters (e.g., Hammett constants) with antibacterial EC₅₀ values .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Antimicrobial Susceptibility Testing: Minimum inhibitory concentration (MIC) assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains.
  • Enzyme Inhibition: Fluorometric assays measuring topoisomerase II activity suppression.
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How do steric and electronic effects of the 8-fluoro substituent influence reactivity in cross-coupling reactions?

Answer:

  • Electronic Effects: Fluorine’s -I effect deactivates the ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
  • Steric Effects: The 8-fluoro group directs coupling to the 1- or 4-position via steric hindrance.
    Methodology:
  • Perform Suzuki-Miyaura couplings with aryl boronic acids; analyze regioselectivity via GC-MS .

Advanced: What isotopic labeling strategies enable metabolic tracing of this compound?

Answer:

  • ¹⁸F Radiolabeling: Use nucleophilic ¹⁸F⁻ with a prosthetic group (e.g., [¹⁸F]SFB) for PET imaging.
  • ¹³C-Labeling: Introduce ¹³C at the carboxylic acid via CO₂ insertion with ¹³C-isotopes.
  • Applications: Track drug distribution in rodent models or bacterial uptake studies .

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